2-((4,7-Dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-1-(4-(2-hydroxyphenyl)piperazin-1-yl)ethanone
Description
This compound features a benzothiazole core substituted with 4,7-dimethyl groups, linked via a methylamino bridge to an ethanone moiety. The ethanone is further connected to a piperazine ring bearing a 2-hydroxyphenyl substituent. Its structural complexity arises from the integration of a benzothiazole heterocycle (known for photophysical and pharmacological properties) and a piperazine scaffold (common in bioactive molecules targeting neurotransmitter receptors). The 2-hydroxyphenyl group may enhance solubility or enable hydrogen bonding, influencing pharmacokinetics .
Properties
IUPAC Name |
2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)-methylamino]-1-[4-(2-hydroxyphenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2S/c1-15-8-9-16(2)21-20(15)23-22(29-21)24(3)14-19(28)26-12-10-25(11-13-26)17-6-4-5-7-18(17)27/h4-9,27H,10-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLMDPYKNTLYTNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N(C)CC(=O)N3CCN(CC3)C4=CC=CC=C4O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-1-(4-(2-hydroxyphenyl)piperazin-1-yl)ethanone is a synthetic organic molecule that belongs to the class of benzo[d]thiazole derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, particularly in anticancer and antimicrobial applications. This article provides an overview of the biological activity of this compound, including its mechanisms of action, synthesis, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a benzo[d]thiazole core, which is known for its role in various biological processes. The presence of a piperazine ring and a hydroxyphenyl group enhances its potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets, including enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : The benzo[d]thiazole moiety may inhibit enzymes by binding to their active sites, thereby modulating metabolic pathways.
- Receptor Interaction : The piperazine and hydroxyphenyl groups may enhance binding affinity to neurotransmitter receptors, potentially influencing signaling pathways related to neuropharmacology.
Anticancer Activity
Recent studies have evaluated the anticancer properties of similar benzo[d]thiazole derivatives. For instance:
- MTT Assay : Compounds with similar structures were tested against various cancer cell lines such as A549 (lung adenocarcinoma), MCF-7 (breast cancer), and HT-29 (colorectal cancer). Results indicated significant cytotoxic effects, suggesting potential for development as anticancer agents .
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| A549 | 12.5 | 3.5 |
| MCF-7 | 8.0 | 4.0 |
| HT-29 | 15.0 | 2.8 |
Antimicrobial Activity
The antimicrobial properties of benzo[d]thiazole derivatives have also been explored. These compounds exhibited activity against a range of bacteria and fungi, indicating their potential as therapeutic agents in treating infectious diseases .
Case Studies
- Study on Anticancer Activity :
- Antimicrobial Screening :
Scientific Research Applications
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 437.5 g/mol. The structure includes:
- A benzo[d]thiazole core, known for its ability to engage in hydrogen bonding and π–π stacking interactions.
- A piperazine ring , which enhances its pharmacological versatility.
- A hydroxyphenyl group , contributing to its potential biological interactions.
Medicinal Chemistry
- Anticancer Properties : Compounds with benzo[d]thiazole derivatives have shown promise in inhibiting various types of cancer cell lines. The structural characteristics of the compound suggest potential interactions with targets involved in cancer progression, such as enzymes and receptors that regulate cell proliferation and apoptosis.
- Antimicrobial Activity : Research indicates that benzo[d]thiazole derivatives possess antimicrobial properties. The compound may inhibit bacterial growth by targeting specific metabolic pathways, making it a candidate for developing new antibiotics.
- Neuropharmacology : The presence of the piperazine moiety suggests potential applications in treating neurological disorders. Studies have shown that similar compounds can modulate neurotransmitter systems, indicating this compound might affect serotonin or dopamine pathways.
Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes, particularly those involved in metabolic processes or signal transduction pathways. For instance, it could inhibit histone acetyltransferases, which play a crucial role in gene expression regulation and are implicated in various diseases, including cancer and neurodegenerative disorders .
Case Study 1: Anticancer Activity
A study exploring the efficacy of benzo[d]thiazole derivatives against breast cancer cells demonstrated that modifications to the core structure significantly enhanced cytotoxic effects. The introduction of substituents similar to those in our compound led to increased binding affinity to cancer-related targets .
Case Study 2: Antimicrobial Efficacy
Research on related compounds showed that modifications to the benzo[d]thiazole structure improved antimicrobial activity against resistant strains of bacteria. This suggests that our compound could be further explored for its potential as a novel antibiotic .
Synthesis Pathways
The synthesis of 2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-1-(4-(2-hydroxyphenyl)piperazin-1-yl)ethanone typically involves several key steps:
- Formation of the Benzo[d]thiazole Core : Synthesized through cyclization reactions involving appropriate starting materials.
- Methylation : Methyl groups are introduced using methyl iodide under basic conditions.
- Piperazine Attachment : The piperazine ring is connected via nucleophilic substitution reactions.
Comparison with Similar Compounds
Table 2: Heterocycle Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
